molecular formula C22H13ClF3N5O2 B11267565 2-(4-chlorophenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

2-(4-chlorophenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B11267565
M. Wt: 471.8 g/mol
InChI Key: HKQKWNZPDIKTLV-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENYL)-5-({3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its biological activity, making it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of 2-(4-CHLOROPHENYL)-5-({3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrazine core This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, using reagents such as alkyl halides or aryl halides under appropriate conditions.

Scientific Research Applications

2-(4-CHLOROPHENYL)-5-({3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(4-CHLOROPHENYL)-5-({3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:

    Pyrazolo[1,5-a]pyrazines: Known for their biological activity.

    Oxadiazoles: Often used in medicinal chemistry for their pharmacological properties.

    Trifluoromethylphenyl derivatives: Known for their stability and biological activity.

This compound’s unique structure allows it to interact with a wide range of biological targets, making it a versatile tool in scientific research.

Properties

Molecular Formula

C22H13ClF3N5O2

Molecular Weight

471.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C22H13ClF3N5O2/c23-16-6-4-13(5-7-16)17-11-18-21(32)30(8-9-31(18)28-17)12-19-27-20(29-33-19)14-2-1-3-15(10-14)22(24,25)26/h1-11H,12H2

InChI Key

HKQKWNZPDIKTLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O

Origin of Product

United States

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